molecular formula C9H18N2O3 B2793217 1-((1,4-Dioxan-2-yl)methyl)-3-ethyl-1-methylurea CAS No. 1421501-50-9

1-((1,4-Dioxan-2-yl)methyl)-3-ethyl-1-methylurea

Cat. No.: B2793217
CAS No.: 1421501-50-9
M. Wt: 202.254
InChI Key: JDLRUTDKUFQRJA-UHFFFAOYSA-N
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Description

1-((1,4-Dioxan-2-yl)methyl)-3-ethyl-1-methylurea is a substituted urea derivative characterized by a 1,4-dioxane ring linked to the urea core via a methylene group. The compound features a urea backbone with a methyl group and a 1,4-dioxane-containing substituent at the N1 position, and an ethyl group at the N3 position.

Properties

IUPAC Name

1-(1,4-dioxan-2-ylmethyl)-3-ethyl-1-methylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O3/c1-3-10-9(12)11(2)6-8-7-13-4-5-14-8/h8H,3-7H2,1-2H3,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDLRUTDKUFQRJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)N(C)CC1COCCO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1,4-Dioxan-2-yl)methyl)-3-ethyl-1-methylurea typically involves the reaction of 1,4-dioxane-2-methanol with ethyl isocyanate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any unwanted side reactions. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process. This involves the use of automated reactors where the reactants are continuously fed into the reactor, and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purities.

Chemical Reactions Analysis

Types of Reactions

1-((1,4-Dioxan-2-yl)methyl)-3-ethyl-1-methylurea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the urea moiety can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: The major product is the corresponding carboxylic acid derivative.

    Reduction: The major product is the corresponding amine derivative.

    Substitution: The major products are the substituted urea derivatives.

Scientific Research Applications

1-((1,4-Dioxan-2-yl)methyl)-3-ethyl-1-methylurea has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Used in the development of new materials with unique properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 1-((1,4-Dioxan-2-yl)methyl)-3-ethyl-1-methylurea involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target enzyme.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties

Compound Name Core Structure Substituents Molecular Weight (g/mol) H-Bond Donors/Acceptors Key Features
1-((1,4-Dioxan-2-yl)methyl)-3-ethyl-1-methylurea Urea + 1,4-dioxane Dioxanylmethyl, methyl, ethyl ~201.25 2 donors, 3 acceptors High polarity due to dioxane
1-(1-Methyl-2-oxo-5-phenyl-1,4-benzodiazepin-3-yl)-3-(3-methylphenyl)urea Benzodiazepine + urea Phenyl, m-tolyl 427.48 2 donors, 3 acceptors Bioactive (CCK-B receptor antagonist)
1-(2,4-Dimethylphenyl)-3-(1-methyl-2-oxo-5-phenyl-1,4-benzodiazepin-3-yl)urea Benzodiazepine + urea 2,4-Dimethylphenyl 412.49 2 donors, 3 acceptors Structural analog of L-365,260
Styryl imidazole-dioxane ester derivatives Imidazole + dioxane Styryl, nitro, benzodioxane carboxylate Varies Varies Synthetic focus; ester linkages

Key Observations:

Core Structural Differences :

  • The target compound’s 1,4-dioxane ring contrasts with the benzodiazepine core in and . Dioxane’s oxygen-rich structure enhances polarity and solubility compared to the aromatic, planar benzodiazepine ring, which is associated with receptor binding (e.g., CCK-B antagonism in L-365,260 derivatives) .
  • Urea Functionality : All compounds share a urea backbone, enabling hydrogen bonding. However, substituents on the urea nitrogen dictate steric and electronic properties. For example, the dioxanylmethyl group in the target compound may reduce steric hindrance compared to bulky benzodiazepine substituents.

Molecular Weight and Solubility :

  • The target compound’s lower molecular weight (~201 g/mol) compared to benzodiazepine-urea derivatives (>400 g/mol) suggests improved bioavailability and membrane permeability. The dioxane ring’s ether oxygens may enhance water solubility relative to lipophilic benzodiazepines.

Synthetic Approaches :

  • The synthesis of dioxane-linked compounds (e.g., ) employs DMF and K₂CO₃ under reflux for carboxylate coupling . Similar conditions may apply to the target compound’s synthesis, particularly for introducing the dioxane moiety.

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